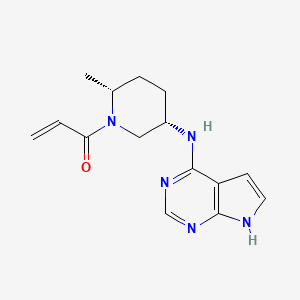![molecular formula C12H12N4O2 B10821765 (5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821765.png)
(5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé US8933095, 14 est une molécule organique synthétique connue pour son rôle d'inhibiteur triple des transporteurs associés à la multirésistance aux médicaments ABCC1, ABCB1 et ABCG2 . Il présente un squelette de thiénopyrimidine, une structure unique qui n'était pas associée auparavant à l'inhibition de l'ABCC1 .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de US8933095, 14 implique plusieurs étapes, notamment la formation du squelette de thiénopyrimidine et la fonctionnalisation ultérieure pour obtenir la structure finale. Les voies de synthèse exactes et les conditions réactionnelles sont exclusives et détaillées dans des brevets et une littérature scientifique spécifiques .
Méthodes de production industrielle
Les méthodes de production industrielle de US8933095, 14 sont conçues pour optimiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Ces méthodes impliquent généralement une synthèse à grande échelle utilisant des réacteurs automatisés et des mesures strictes de contrôle de la qualité pour garantir la cohérence et la conformité aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions
US8933095, 14: subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.
Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de thiénopyrimidine oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule .
Applications de recherche scientifique
US8933095, 14: a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des transporteurs associés à la multirésistance aux médicaments.
Biologie : Étudié pour ses effets sur les mécanismes de transport cellulaire et son potentiel à surmonter la résistance aux médicaments dans les cellules cancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel pour les affections impliquant une multirésistance aux médicaments, telles que certains cancers.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans la découverte de médicaments
Mécanisme d'action
Le mécanisme d'action de US8933095, 14 implique l'inhibition des transporteurs associés à la multirésistance aux médicaments ABCC1, ABCB1 et ABCG2. Ces transporteurs sont responsables de l'efflux de divers médicaments hors des cellules, ce qui contribue à la résistance aux médicaments. En inhibant ces transporteurs, US8933095, 14 augmente la concentration intracellulaire des agents thérapeutiques, augmentant ainsi leur efficacité .
Applications De Recherche Scientifique
US8933095, 14: has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of multi-drug resistance-associated transporters.
Biology: Investigated for its effects on cellular transport mechanisms and its potential to overcome drug resistance in cancer cells.
Medicine: Explored as a potential therapeutic agent for conditions involving multi-drug resistance, such as certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mécanisme D'action
The mechanism of action of US8933095, 14 involves the inhibition of multi-drug resistance-associated transporters ABCC1, ABCB1, and ABCG2. These transporters are responsible for the efflux of various drugs out of cells, contributing to drug resistance. By inhibiting these transporters, US8933095, 14 enhances the intracellular concentration of therapeutic agents, thereby increasing their efficacy .
Comparaison Avec Des Composés Similaires
US8933095, 14: est unique en raison de son triple inhibition d'ABCC1, ABCB1 et ABCG2, ce qui le distingue des autres composés qui peuvent ne cibler qu'un ou deux de ces transporteurs. Les composés similaires incluent :
Vérapamil : Inhibe ABCB1 mais pas ABCC1 ou ABCG2.
Ko143 : Inhibe spécifiquement ABCG2.
MK-571 : Inhibe ABCC1 mais pas ABCB1 ou ABCG2
Ces comparaisons mettent en évidence l'activité à large spectre de US8933095, 14 , ce qui en fait un outil précieux pour surmonter la multirésistance aux médicaments dans divers contextes thérapeutiques.
Propriétés
Formule moléculaire |
C12H12N4O2 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
(5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H12N4O2/c13-10-6-8-7-15(9-4-2-1-3-5-9)14-11(8)16(18)12(10)17/h1-5,7,10,18H,6,13H2/t10-/m0/s1 |
Clé InChI |
AUAOKUNOKVGYJP-JTQLQIEISA-N |
SMILES isomérique |
C1[C@@H](C(=O)N(C2=NN(C=C21)C3=CC=CC=C3)O)N |
SMILES canonique |
C1C(C(=O)N(C2=NN(C=C21)C3=CC=CC=C3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4R,5S,7R,8R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821710.png)
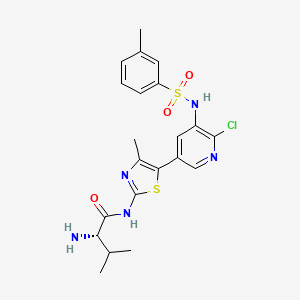
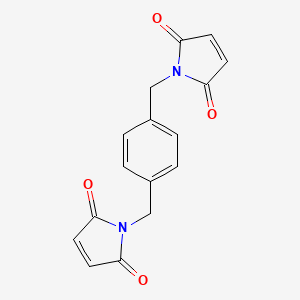
![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[3-fluoro-4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B10821721.png)
![(2R)-3-(3,4-Dihydroxyphenyl)-2-[(E)-3-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid](/img/structure/B10821727.png)
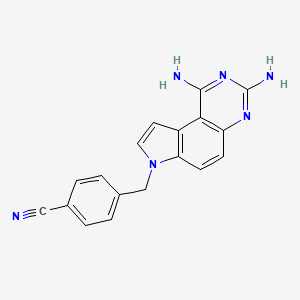
![3-[[[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B10821743.png)

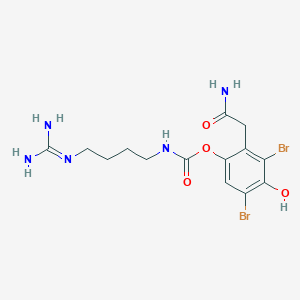
![(5S)-5-amino-7-hydroxy-1-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821757.png)
![2-[(5S,7R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821758.png)
